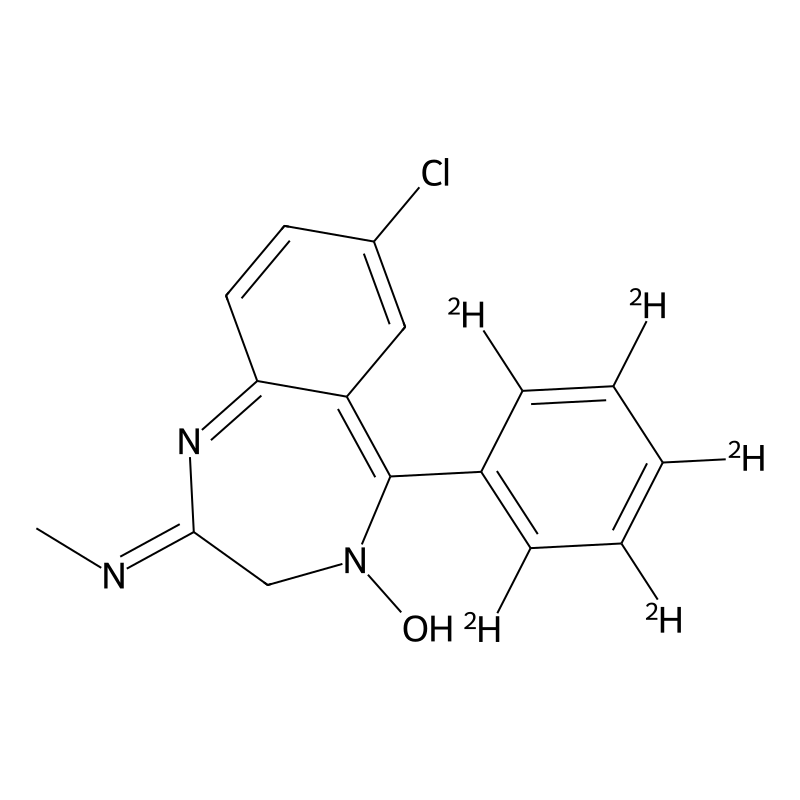

Chlordiazepoxide-d5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chlordiazepoxide-d5 is a deuterated derivative of chlordiazepoxide, a long-acting benzodiazepine primarily used for its anxiolytic, sedative, and hypnotic properties. The chemical formula for chlordiazepoxide-d5 is C₁₆H₁₄ClN₃O, and it is characterized by the incorporation of five deuterium atoms, which are isotopes of hydrogen. This modification enhances its utility in analytical chemistry, particularly in mass spectrometry, where it serves as an internal standard for quantifying chlordiazepoxide levels in biological samples .

- Information on the specific hazards of Chlordiazepoxide-d5 is limited.

- However, deuterium is a non-toxic isotope of hydrogen, suggesting minimal inherent toxicity [].

- As a derivative of Chlordiazepoxide, it's advisable to handle it with care, following standard laboratory safety protocols for potentially hazardous materials [].

The biological activity of chlordiazepoxide-d5 mirrors that of chlordiazepoxide, exhibiting significant anxiolytic effects by enhancing GABAergic activity. It binds to the benzodiazepine site on GABA-A receptors, promoting increased chloride ion influx and resulting in hyperpolarization of neurons. This action decreases neuronal excitability and produces calming effects. Studies indicate that benzodiazepines like chlordiazepoxide can also exhibit muscle relaxant properties and may have anticonvulsant effects .

Chlordiazepoxide-d5 can be synthesized through various methods, including:

- Deuteration: The introduction of deuterium atoms into the chlordiazepoxide structure can be achieved using deuterated solvents or reagents during synthesis.

- Chemical Modification: Starting from non-deuterated chlordiazepoxide, selective hydrogen-deuterium exchange reactions can be employed to replace specific hydrogen atoms with deuterium.

- Synthetic Routes: Traditional synthetic pathways for chlordiazepoxide involve cyclization reactions between appropriate amines and carbonyl compounds, which can be adapted for deuterated precursors .

Chlordiazepoxide-d5 is primarily utilized as an internal standard in pharmacokinetic studies and analytical chemistry. Its unique isotopic labeling allows for accurate quantification of chlordiazepoxide in biological matrices using mass spectrometry techniques. Additionally, it aids in understanding the pharmacodynamics and pharmacokinetics of benzodiazepines by providing a reliable reference point during analysis .

Interaction studies involving chlordiazepoxide-d5 typically focus on its role as a reference compound in assessing the pharmacokinetics of benzodiazepines. These studies often investigate:

- Drug-Drug Interactions: Evaluating how co-administered drugs affect the metabolism and efficacy of chlordiazepoxide.

- Metabolic Pathways: Understanding how deuteration influences metabolic stability and pathways compared to non-deuterated forms.

- Pharmacological Effects: Assessing how interactions with other neurotransmitter systems may alter the expected anxiolytic or sedative effects .

Chlordiazepoxide-d5 shares structural similarities with several other benzodiazepines. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Chlordiazepoxide | C₁₆H₁₄ClN₃O | Non-deuterated version used clinically |

| Diazepam | C₁₈H₁₈ClN₃O₂ | Shorter half-life; widely prescribed anxiolytic |

| Lorazepam | C₁₁H₁₂ClN₃O | Intermediate acting; commonly used for anxiety |

| Alprazolam | C₁₄H₁₁ClN₂O | Fast onset; often prescribed for panic disorders |

Uniqueness: Chlordiazepoxide-d5's distinct feature is its deuteration, which enhances its application in analytical chemistry without altering its pharmacological profile significantly. This allows researchers to study the behavior of benzodiazepines more accurately while minimizing interference from other compounds .